molecular formula C13H17F2NO2 B2457064 Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate CAS No. 2248305-73-7

Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No. B2457064
CAS RN: 2248305-73-7
M. Wt: 257.281
InChI Key: UNYIRIJVNJGBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of the amino acid proline and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has been reported to have several biochemical and physiological effects. One study reported that this compound induces apoptosis, or programmed cell death, in cancer cells. Another study reported that tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate inhibits the activity of dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have potent antiproliferative activity against several cancer cell lines. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for research on tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its antiproliferative activity against cancer cells. Additionally, further studies could investigate its potential as a novel inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes.

Synthesis Methods

Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate can be synthesized using various methods. One such method involves the reaction of tert-butyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate with 2,4-difluoroaniline in the presence of a base. Another method involves the reaction of tert-butyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate with 2,4-difluorophenylhydrazine in the presence of a base. Both methods have been reported to yield tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate in good yields.

Scientific Research Applications

Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study reported that this compound has antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study reported that tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has potential as a novel inhibitor of the enzyme dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes.

properties

IUPAC Name

tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)7-11(16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYIRIJVNJGBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.